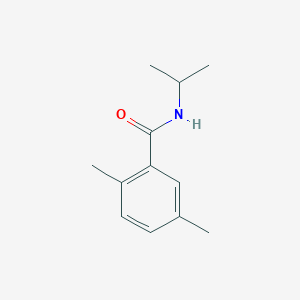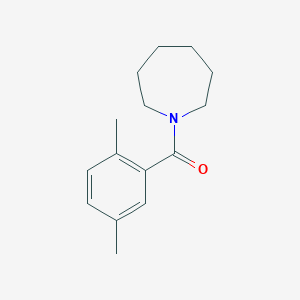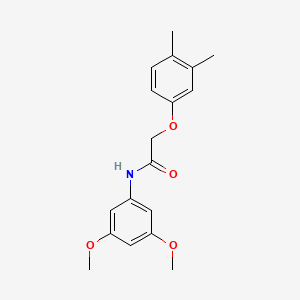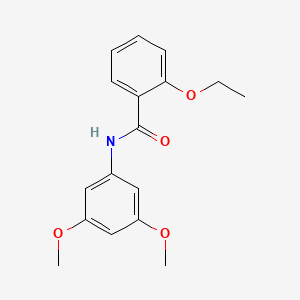![molecular formula C16H20N2O B5737639 N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5737639.png)
N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. BHMC is a bicyclic hydrazine derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and VEGF, which are involved in inflammation, cancer, and angiogenesis. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound also exhibits antioxidant properties and has been shown to protect against oxidative stress-induced damage. This compound has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has several advantages in lab experiments, including its high yield and purity, easy synthesis method, and potential applications in various scientific research fields. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has several potential future directions, including its use as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. This compound can also be used as a material for the development of sensors and other electronic devices. Further studies are needed to explore the full potential of this compound in various scientific research fields.
Synthesemethoden
N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been synthesized using various methods, including the reaction of 4-methylbenzaldehyde with bicyclo[4.1.0]hept-2-ene-7-one in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in its anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11-6-8-12(9-7-11)10-17-18-16(19)15-13-4-2-3-5-14(13)15/h6-10,13-15H,2-5H2,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDPYDLTXGTZGJ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5737560.png)

![3-[2-(4-bromophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5737573.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5737588.png)



![8-methoxy-1,3-dimethyl-2-(3-nitrophenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5737626.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5737633.png)


![ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5737666.png)
